molecular formula C20H12BrFN2O3S B15172089 Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

Cat. No.: B15172089
M. Wt: 459.3 g/mol
InChI Key: MOJDVYKUVNTYPY-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative featuring a substituted pyrrolo[2,3-b]pyridine core. Key structural elements include:

  • 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl group: The bromine at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenylsulfonyl moiety acts as a protecting group, enhancing stability .
  • Benzaldehyde group: Provides a reactive aldehyde for condensation or conjugation reactions, useful in drug design or materials science .

The molecular weight is estimated to be ~470–500 g/mol, analogous to structurally similar compounds like N-[4-(substituted)phenyl]acetamide (470.3 g/mol) . Computed properties such as XLogP3 (~4) and a polar surface area (~89.4 Ų) suggest moderate lipophilicity and solubility characteristics .

Properties

Molecular Formula

C20H12BrFN2O3S

Molecular Weight

459.3 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde

InChI

InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-14(12-25)18(22)10-13)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H

InChI Key

MOJDVYKUVNTYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- can involve multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, functionalization with bromine and fluorine, and the introduction of the phenylsulfonyl group. Common synthetic routes might start with readily available starting materials like 2-bromopyridine, which undergoes a series of reactions such as nucleophilic aromatic substitution, oxidation, and sulfonylation. These reactions typically require specific catalysts, solvents, and reaction conditions like controlled temperatures and pressures to achieve the desired product efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Continuous flow synthesis, automated systems, and green chemistry approaches might be employed to streamline the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- can participate in various chemical reactions, including:

  • Oxidation: Potential transformation of the aldehyde group to carboxylic acid under strong oxidizing conditions.

  • Reduction: Possible reduction of the aldehyde to alcohol using reducing agents.

  • Substitution: Both nucleophilic and electrophilic substitutions, particularly involving the bromine atom.

  • Coupling Reactions: Including Suzuki and Heck coupling reactions facilitated by palladium catalysts.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Sodium methoxide for nucleophilic aromatic substitution.

  • Coupling: Palladium(0) complexes, aryl halides, and appropriate ligands.

Major Products Formed

  • Oxidation: The formation of corresponding carboxylic acids.

  • Reduction: The formation of primary alcohols.

  • Substitution and Coupling: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is used across diverse fields, including:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigating its role in biological systems and potential as a bioactive compound.

  • Industry: Utilized in the manufacture of fine chemicals and materials with specific properties.

Mechanism of Action

The compound's mechanism of action, especially in biological contexts, involves interactions with specific molecular targets like enzymes or receptors. It can modulate biochemical pathways by binding to active sites or allosteric sites, influencing the function of proteins involved in critical cellular processes. These interactions depend on the compound's structural features and the nature of its functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Bromo, 1-(phenylsulfonyl), 2-fluoro-benzaldehyde ~470–500 Reactive aldehyde, bromine for coupling, fluorinated aromatic ring
N-[4-(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]acetamide Acetamide group at para position 470.3 Amide functionality for hydrogen bonding; lacks fluorine
5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Methyl group at position 2 Not reported Reduced steric bulk compared to benzaldehyde; limited conjugation potential
Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- Benzaldehyde at position 3 (meta) Not reported Altered regiochemistry may affect binding interactions
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Iodo substituent at position 2 463.09 Larger halogen (iodine) increases steric hindrance; potential for radioimaging

Key Differences:

Reactivity :

  • The target compound’s aldehyde group enables Schiff base formation, unlike analogs with methyl or acetamide groups .
  • Bromine at position 4 facilitates cross-coupling, as demonstrated in palladium-catalyzed C–N bond formation with amines .

Biological Relevance :

  • Pyrrolo[2,3-b]pyridine cores are common in kinase inhibitors. Fluorination at position 2 may optimize target binding compared to methyl or iodo analogs .

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